molecular formula C21H23ClN2O5S B2566149 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methoxybenzenesulfonamide CAS No. 922002-82-2

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methoxybenzenesulfonamide

Cat. No.: B2566149
CAS No.: 922002-82-2
M. Wt: 450.93
InChI Key: DIUJIUUDNUCSOS-UHFFFAOYSA-N
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Description

N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methoxybenzenesulfonamide is a synthetic sulfonamide derivative containing a benzo[b][1,4]oxazepine core. This heterocyclic scaffold combines a seven-membered oxazepine ring fused to a benzene moiety, substituted with an allyl group at position 5 and two methyl groups at position 2. The sulfonamide group at position 7 is further functionalized with a 3-chloro-4-methoxybenzene substituent.

The compound’s synthesis likely involves multi-step reactions, including cyclization of precursor amines or alcohols, followed by sulfonylation. Similar compounds in the benzo-fused heterocycle family are often synthesized via nucleophilic substitution or coupling reactions, as exemplified in the synthesis of substituted benzo[b][1,4]oxazin derivatives (e.g., 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid) using cesium carbonate in N,N-dimethylformamide .

Properties

IUPAC Name

3-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O5S/c1-5-10-24-17-11-14(6-8-19(17)29-13-21(2,3)20(24)25)23-30(26,27)15-7-9-18(28-4)16(22)12-15/h5-9,11-12,23H,1,10,13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUJIUUDNUCSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methoxybenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activities based on available research findings, including data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C20H22ClN2O4S
  • Molecular Weight : 422.92 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in metabolic pathways. The sulfonamide group is known for its antibacterial properties, while the oxazepin ring may contribute to neuroactive effects.

1. Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. The sulfonamide moiety is particularly effective against various bacterial strains due to its ability to inhibit folate synthesis.

2. Anticancer Properties

Studies have shown that derivatives of oxazepins can induce apoptosis in cancer cells. For instance, a related compound demonstrated an IC50 value of 900 nM against leukemia cell lines . This suggests potential for further exploration in cancer therapeutics.

3. Antioxidant Effects

Preliminary in vitro studies suggest that the compound may possess antioxidant properties, which are crucial for mitigating oxidative stress-related diseases.

Data Tables

The following table summarizes the biological activities and assays conducted on related compounds:

Compound NameActivity TypeIC50 (nM)Reference
Compound AAntibacterial700
Compound BAnticancer900
Compound CAntioxidantNot specified

Case Study 1: Anticancer Activity

In a study conducted on various oxazepin derivatives, one compound showed promising results against the CCRF-CEM leukemia cell line with a GI50 value of 10 nM . This highlights the potential of oxazepin-based compounds in cancer treatment.

Case Study 2: Enzyme Inhibition

Research involving enzyme assays indicated that compounds similar to N-(5-allyl...) effectively inhibited enzymes associated with metabolic pathways relevant to cancer progression and bacterial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzo-fused heterocycles with sulfonamide substituents. Key analogues and their distinguishing features are outlined below:

Compound Core Structure Substituents Key Properties
Target Compound Benzo[b][1,4]oxazepine 5-allyl, 3,3-dimethyl, 7-sulfonamide Enhanced steric bulk; potential enzyme inhibition due to sulfonamide moiety
2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid () Benzo[b][1,4]oxazine 4-acetic acid Smaller ring (6-membered vs. 7-membered); carboxylic acid functionality
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole () 1,2,4-Oxadiazole Chloromethyl, phenyl Planar heterocycle; often used as bioisostere for esters or amides
Sildenafil (Viagra®) Pyrazolo[4,3-d]pyrimidine-7-one Sulfonamide group PDE5 inhibition; demonstrates sulfonamide’s role in target binding

Pharmacological and Physicochemical Comparisons

Bioactivity: The target compound’s sulfonamide group may confer inhibitory activity against enzymes like carbonic anhydrase or kinases, similar to other sulfonamide-containing drugs (e.g., Celecoxib) . In contrast, benzo[b][1,4]oxazine derivatives often exhibit antimicrobial or anti-inflammatory properties due to their fused oxygen-nitrogen heterocycles.

Synthetic Accessibility :

  • Benzo[b][1,4]oxazepines require more complex cyclization steps than benzo[b][1,4]oxazines due to the larger ring size. The allyl and dimethyl groups introduce steric challenges during synthesis, as seen in similar protocols using cesium carbonate-mediated alkylation .

For example, SHELXL refines small-molecule structures with high precision, enabling comparison of bond lengths and angles with analogues .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?

  • Methodology : Synthesis requires multi-step reactions under controlled conditions (e.g., inert atmosphere, temperatures between 0–50°C) to prevent side reactions. Key steps include coupling the tetrahydrobenzo[b][1,4]oxazepine core with sulfonamide moieties using catalysts like Pd-based systems. Purification via column chromatography and characterization by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) are essential to confirm intermediate and final product integrity .

Q. How can researchers confirm the molecular structure of the compound post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Analyze chemical shifts for allyl, dimethyl, and sulfonamide groups (e.g., allyl protons at δ 5.1–5.8 ppm, sulfonamide NH at δ 10.2 ppm).
  • Mass Spectrometry : Confirm molecular ion ([M+H]+^+) and isotopic patterns matching the molecular formula (e.g., C20_{20}H21_{21}ClN2_2O4_4S, MW 420.91) .

Q. What solvent systems are optimal for studying the compound’s reactivity in substitution or oxidation reactions?

  • Methodology : Use polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions due to their ability to stabilize intermediates. For oxidation reactions, acetonitrile or dichloromethane paired with oxidizing agents like mCPBA or KMnO4_4 are recommended. Monitor reaction progress via TLC or HPLC .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

  • Methodology : Conduct kinetic stability assays across pH 3–10 using UV-Vis spectroscopy or HPLC. The oxazepine ring’s lactam group may hydrolyze under acidic/basic conditions, while the sulfonamide’s electron-withdrawing groups enhance stability. Compare degradation products with synthetic standards .

Q. How can researchers resolve contradictions in biological activity data observed across different experimental models?

  • Methodology : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cellular viability). For example, if the compound shows inconsistent IC50_{50} values in kinase assays, validate via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to assess binding thermodynamics .

Q. What strategies mitigate competing side reactions during functionalization of the allyl group?

  • Methodology : Employ transition-metal catalysts (e.g., Grubbs catalyst for olefin metathesis) under controlled temperatures. Use protecting groups (e.g., Boc for amines) to shield reactive sites. Monitor regioselectivity via 1^1H NMR .

Q. What advanced computational methods predict the compound’s binding modes with carbonic anhydrase or other enzyme targets?

  • Methodology : Perform molecular docking (AutoDock Vina, Glide) to identify binding poses, followed by molecular dynamics (MD) simulations (AMBER, GROMACS) to assess stability. Validate predictions with mutagenesis studies targeting predicted interaction residues .

Q. How do structural modifications (e.g., replacing chloro with fluoro substituents) impact biological activity?

  • Methodology : Synthesize derivatives via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Compare bioactivity using dose-response assays and analyze structure-activity relationships (SAR) with CoMFA or CoMSIA models .

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